

BN82002 Hydrochloride: A Technical Guide to a Potent CDC25 Phosphatase Inhibitor

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Compound of Interest

Compound Name: BN82002 hydrochloride

Cat. No.: B10828015

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Abstract

Cell Division Cycle 25 (CDC25) phosphatases are crucial regulators of the cell cycle, acting as rate-limiting activators of cyclin-dependent kinases (CDKs).[1] Their overexpression is a common feature in a variety of human cancers, making them a compelling target for the development of novel anticancer therapeutics.[1] **BN82002 hydrochloride** is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[2][3] This technical guide provides an in-depth overview of BN82002, consolidating its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction to CDC25 Phosphatases

The CDC25 family of dual-specificity phosphatases, comprising CDC25A, CDC25B, and CDC25C, plays an essential role in orchestrating cell cycle transitions.[4] They activate cyclin-dependent kinase/cyclin complexes by dephosphorylating inhibitory tyrosine and threonine residues at the ATP binding sites.[1]

- CDC25A is a critical regulator for both the G1-S and G2-M transitions.[1][5]
- CDC25B is thought to initiate mitosis by activating CDK1/Cyclin B at the centrosome.[1][6]
- CDC25C is primarily involved in controlling the entry into mitosis.[6]

Given their pivotal role in cell proliferation, the inhibition of CDC25 phosphatases presents a strategic approach to inducing cell cycle arrest and inhibiting tumor growth.[4][7]

BN82002 Hydrochloride: Compound Profile

BN82002 is a cell-permeable, ortho-hydroxybenzylamino compound that demonstrates significant anti-tumor properties.[8] The hydrochloride salt is the stable form of the compound that retains full biological activity.[3]

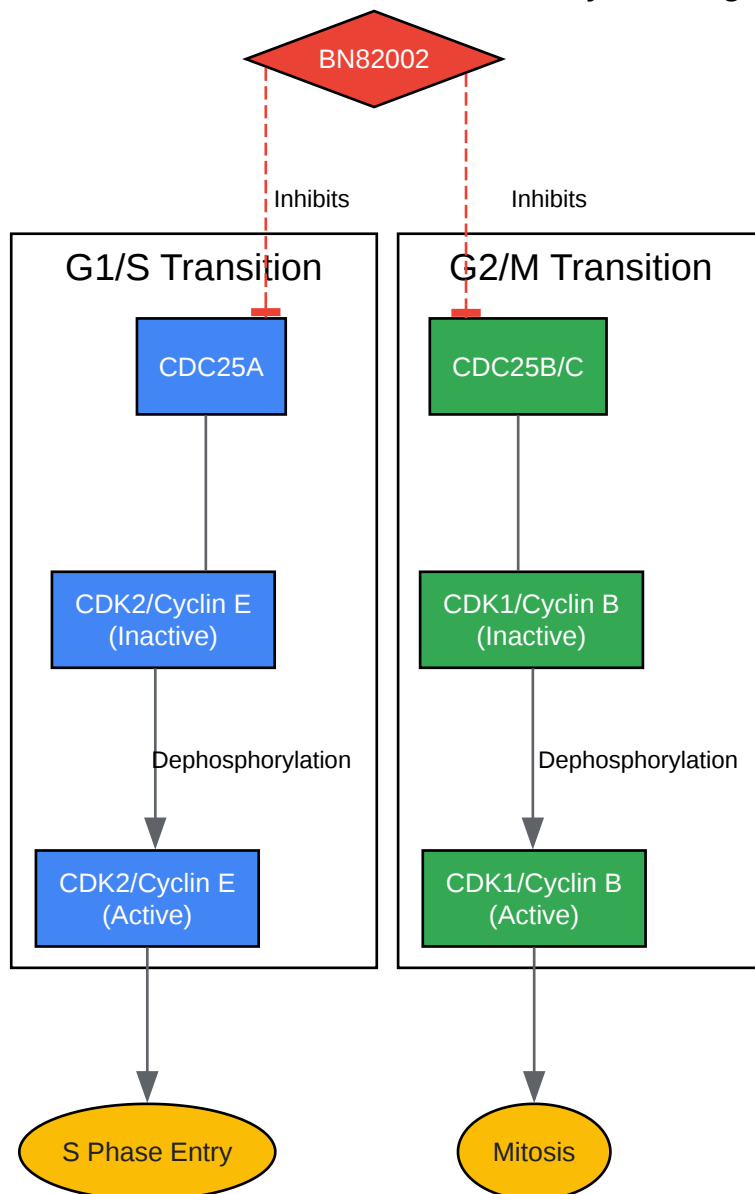
Property	Value	Reference
Chemical Name	4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol hydrochloride	[9][10]
Molecular Formula	C ₁₉ H ₂₅ N ₃ O ₄	[9][10][11]
Molecular Weight	359.42 g/mol	[11][12]
CAS Number	396073-89-5	[3][10][11]
Solubility	Soluble in DMSO (>100 mM) and ethanol (10 mg/mL). Unstable in aqueous solutions.	[9][12]

Mechanism of Action

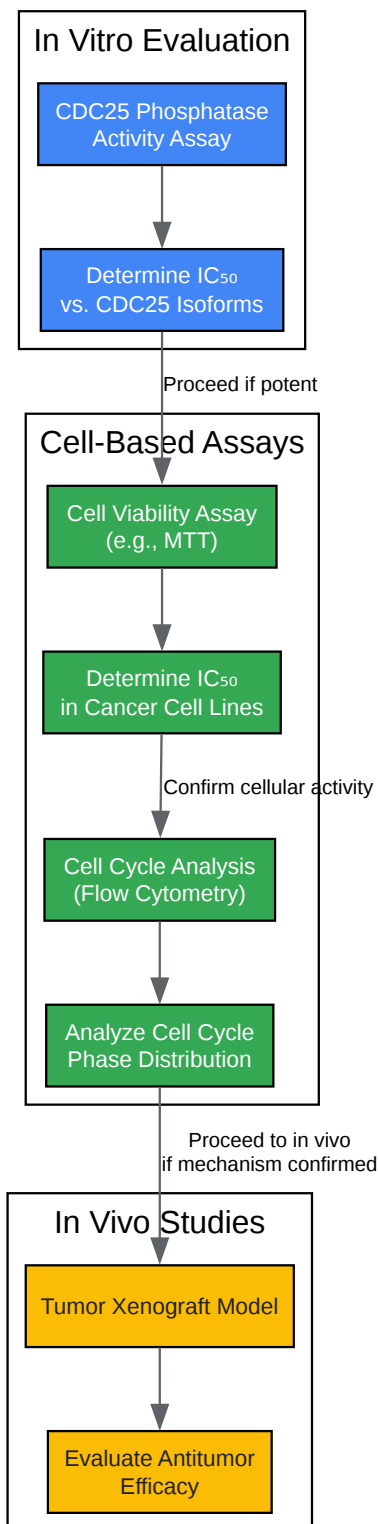
BN82002 acts as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[2][3] By binding to the active site of CDC25, it prevents the dephosphorylation and subsequent activation of CDKs.[7] This inhibition leads to the accumulation of phosphorylated, inactive CDKs, thereby blocking cell cycle progression at the G1/S and G2/M transitions.[7] The direct consequence at the molecular level is an increase in the inhibitory tyrosine phosphorylation of CDK1.[4][9]

Recent studies have also uncovered an anti-inflammatory function of BN82002, where it targets AKT2 to suppress the NF-κB pathway, independent of its CDC25 activity.[13]

Mechanism of BN82002 Action on Cell Cycle Progression



Workflow for Evaluating BN82002

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